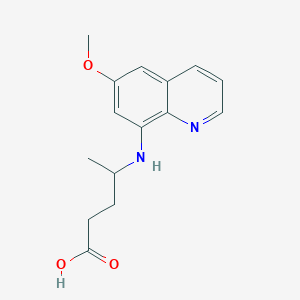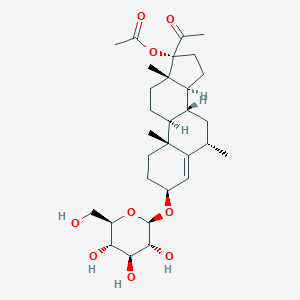
17alpha-Acetoxy-3beta-((beta-D-glucopyranosyl)oxy)-6alpha-methylpregn-4-en-20-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17alpha-Acetoxy-3beta-((beta-D-glucopyranosyl)oxy)-6alpha-methylpregn-4-en-20-one is a synthetic steroid hormone that has been extensively studied for its potential applications in scientific research. This compound is also known as Ac-DEX, and it belongs to the family of glucocorticoids, which are a class of hormones that regulate a wide range of physiological processes in the body.
Mechanism Of Action
The mechanism of action of 17alpha-Acetoxy-3beta-((beta-D-glucopyranosyl)oxy)-6alpha-methylpregn-4-en-20-one involves the binding of the glucocorticoid receptor (GR), which is a nuclear receptor that regulates gene expression in response to glucocorticoid hormones. Upon binding, the GR translocates to the nucleus and interacts with DNA to regulate the expression of various genes involved in inflammation and immunity.
Biochemical And Physiological Effects
The biochemical and physiological effects of 17alpha-Acetoxy-3beta-((beta-D-glucopyranosyl)oxy)-6alpha-methylpregn-4-en-20-one are diverse and depend on the specific biological context. Some of the effects include the suppression of immune cell proliferation and activation, the inhibition of pro-inflammatory cytokine production, and the promotion of anti-inflammatory cytokine production. Additionally, this compound has been shown to induce apoptosis in certain cancer cell lines, making it a potential anti-cancer agent.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 17alpha-Acetoxy-3beta-((beta-D-glucopyranosyl)oxy)-6alpha-methylpregn-4-en-20-one in lab experiments is its well-established anti-inflammatory and immunosuppressive properties, which make it a useful tool for studying various aspects of inflammation and immunity. However, one limitation is that the effects of this compound can be context-dependent and may vary depending on the specific cell type and experimental conditions.
Future Directions
There are several potential future directions for research on 17alpha-Acetoxy-3beta-((beta-D-glucopyranosyl)oxy)-6alpha-methylpregn-4-en-20-one. Some possible areas of investigation include:
1. Further elucidation of the molecular mechanisms underlying the anti-inflammatory and immunosuppressive effects of this compound.
2. Development of more efficient and cost-effective synthesis methods for 17alpha-Acetoxy-3beta-((beta-D-glucopyranosyl)oxy)-6alpha-methylpregn-4-en-20-one.
3. Exploration of the potential anti-cancer effects of this compound in vivo.
4. Investigation of the potential use of this compound as a therapeutic agent for various inflammatory and autoimmune disorders.
Conclusion
In conclusion, 17alpha-Acetoxy-3beta-((beta-D-glucopyranosyl)oxy)-6alpha-methylpregn-4-en-20-one is a synthetic steroid hormone that has been extensively studied for its potential applications in scientific research. This compound has well-established anti-inflammatory and immunosuppressive properties, and it has been shown to have potential therapeutic applications in various inflammatory and autoimmune disorders. Further research is needed to fully understand the molecular mechanisms underlying its effects and to explore its potential as a therapeutic agent.
Synthesis Methods
The synthesis of 17alpha-Acetoxy-3beta-((beta-D-glucopyranosyl)oxy)-6alpha-methylpregn-4-en-20-one can be achieved through several methods. One of the most common methods is the chemical modification of natural steroids such as dehydroepiandrosterone (DHEA), which is a precursor to many steroid hormones. The modification involves the addition of an acetyl group to the 17alpha position and a glucosyl group to the 3beta position of the DHEA molecule.
Scientific Research Applications
17alpha-Acetoxy-3beta-((beta-D-glucopyranosyl)oxy)-6alpha-methylpregn-4-en-20-one has been widely used in scientific research for its anti-inflammatory and immunosuppressive properties. It has been shown to inhibit the production of cytokines and other pro-inflammatory molecules, which makes it a potential therapeutic agent for various inflammatory disorders such as rheumatoid arthritis, asthma, and inflammatory bowel disease.
properties
CAS RN |
144356-81-0 |
|---|---|
Product Name |
17alpha-Acetoxy-3beta-((beta-D-glucopyranosyl)oxy)-6alpha-methylpregn-4-en-20-one |
Molecular Formula |
C30H46O9 |
Molecular Weight |
550.7 g/mol |
IUPAC Name |
[(3S,6S,8R,9S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C30H46O9/c1-15-12-19-20(7-10-29(5)21(19)8-11-30(29,16(2)32)39-17(3)33)28(4)9-6-18(13-22(15)28)37-27-26(36)25(35)24(34)23(14-31)38-27/h13,15,18-21,23-27,31,34-36H,6-12,14H2,1-5H3/t15-,18-,19+,20-,21-,23+,24+,25-,26+,27+,28+,29-,30-/m0/s1 |
InChI Key |
GZVYXJLJHZATJE-UGOZLWAQSA-N |
Isomeric SMILES |
C[C@H]1C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@]3(C(=O)C)OC(=O)C)C)[C@@]4(C1=C[C@H](CC4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C |
SMILES |
CC1CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4(C1=CC(CC4)OC5C(C(C(C(O5)CO)O)O)O)C |
Canonical SMILES |
CC1CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4(C1=CC(CC4)OC5C(C(C(C(O5)CO)O)O)O)C |
synonyms |
17 alpha-acetoxy-3 beta-((beta-D-glucopyranosyl)oxy)-6 alpha-methylpregn-4-en-20-one 17-acetoxy-3-(glucopyransosyl)oxy-6-methylpregn-4-en-20-one 17-AGOMP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



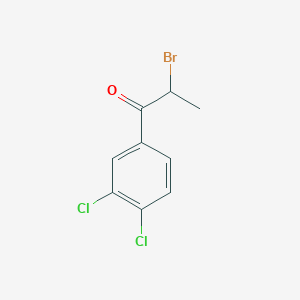
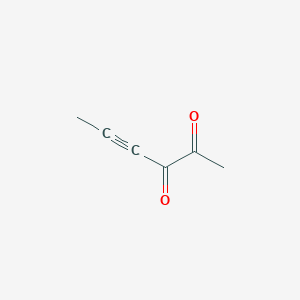
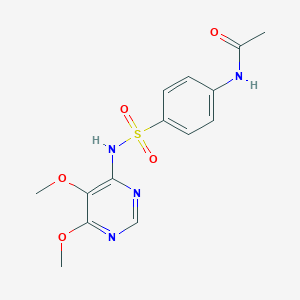
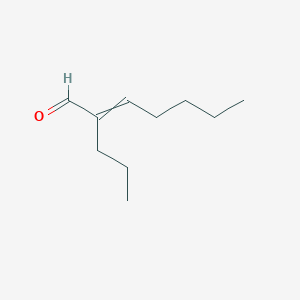
![3,5-diphenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B125127.png)

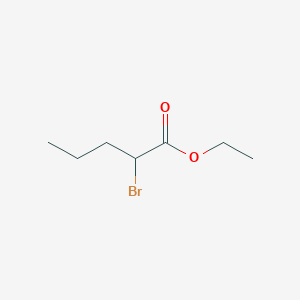
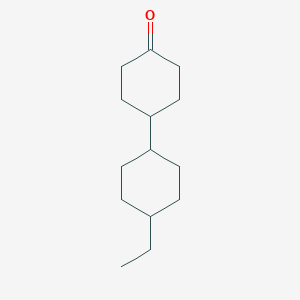
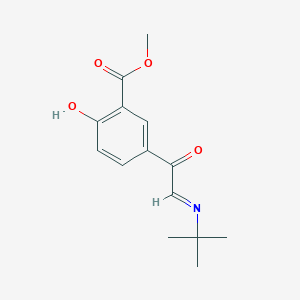
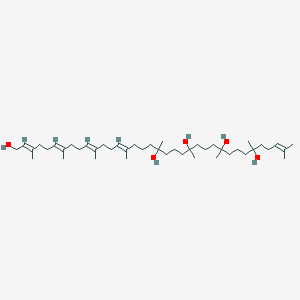
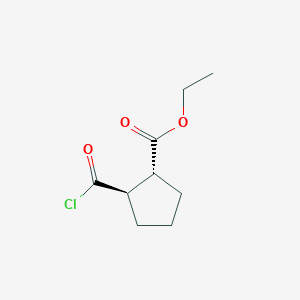

![3-[(2-Chloroethyl)amino]-1-propanol Hydrochloride](/img/structure/B125147.png)
